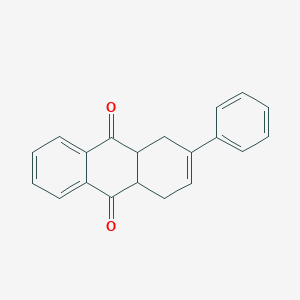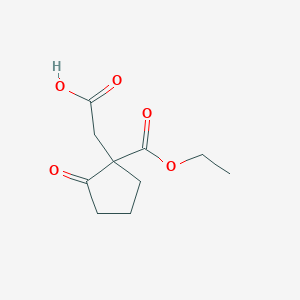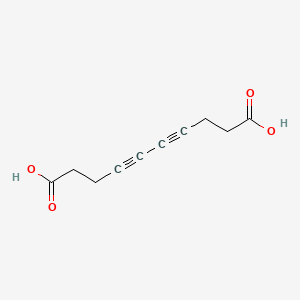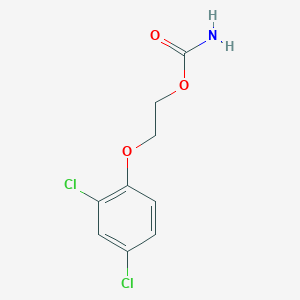
2-(2,4-Dichlorophenoxy)ethyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)ethyl carbamate is an organic compound with the molecular formula C9H9Cl2NO3 It is a derivative of carbamic acid and is characterized by the presence of a 2,4-dichlorophenoxy group attached to an ethyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)ethyl carbamate typically involves the reaction of 2,4-dichlorophenol with ethylene carbonate in the presence of a base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate 2-(2,4-dichlorophenoxy)ethanol, which is then treated with phosgene or a suitable carbamoyl chloride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenoxy)ethyl carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 2,4-dichlorophenol and ethyl carbamate.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenol and ethyl carbamate.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Substituted carbamates.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenoxy)ethyl carbamate has several scientific research applications, including:
Agriculture: It is used as a herbicide to control the growth of unwanted plants.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.
Chemistry: It serves as a reagent in organic synthesis, enabling the formation of various carbamate derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenoxy)ethyl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of normal biochemical processes. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dichlorophenoxy)ethyl N-(o-tolyl)carbamate
- 2-(2,4-Dichlorophenoxy)ethyl N-(2,6-dichlorophenyl)carbamate
- 2-(2,4-Dichlorophenoxy)ethyl N-(p-tolyl)carbamate
Uniqueness
2-(2,4-Dichlorophenoxy)ethyl carbamate is unique due to its specific structural features, such as the presence of the 2,4-dichlorophenoxy group and the ethyl carbamate moiety. These structural elements confer distinct chemical and biological properties, making it suitable for specific applications in agriculture and pharmaceuticals. Compared to similar compounds, it may exhibit different reactivity and potency, which can be advantageous in certain contexts.
Propriétés
Numéro CAS |
6294-82-2 |
|---|---|
Formule moléculaire |
C9H9Cl2NO3 |
Poids moléculaire |
250.08 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)ethyl carbamate |
InChI |
InChI=1S/C9H9Cl2NO3/c10-6-1-2-8(7(11)5-6)14-3-4-15-9(12)13/h1-2,5H,3-4H2,(H2,12,13) |
Clé InChI |
XDHXMSOVLRGMQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCCOC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
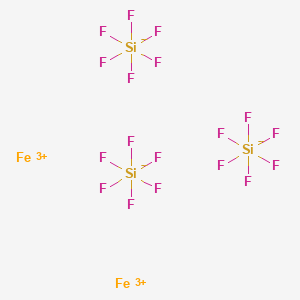
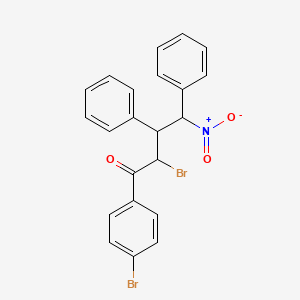

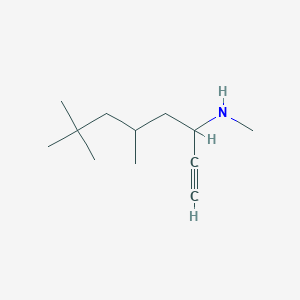
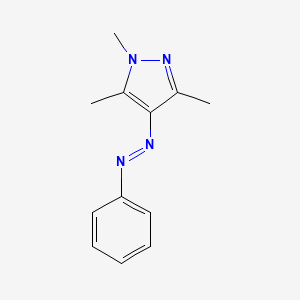
![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
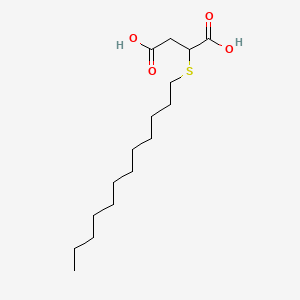
![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
